Cas no 1115-99-7 (Gallium, triethyl-)

Gallium, triethyl- Propiedades químicas y físicas
Nombre e identificación
-
- Gallium, triethyl-
- (C2H5)3GA
- triethylgallane
- Gallium,triethyl
- Triethyl gallium
- triethyl-galliu
- triethylgallium
- DTXSID1061497
- NS00081294
- A802388
- EINECS 214-232-7
- FT-0654071
- MFCD00015094
- 1115-99-7
- Triethylgallium, elec. gr.
- AKOS015914832
- Q2346835
- DB-257173
- DTXCID2033231
- Gallium, triethyl
-
- MDL: MFCD00015094
- Renchi: 1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3;
- Clave inchi: RGGPNXQUMRMPRA-UHFFFAOYSA-N
- Sonrisas: [CH2]C.[CH2]C.[CH2]C.[Ga]
Atributos calculados
- Calidad precisa: 156.04300
- Masa isotópica única: 156.043
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 7
- Cuenta de enlace giratorio: 0
- Complejidad: 25.7
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: nothing
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 0A^2
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1,058 g/cm3
- Punto de fusión: -82,3°C
- Punto de ebullición: 143℃
- Punto de inflamación: -18°C
- PSA: 0.00000
- Logp: 2.54090
- Sensibilidad: moisture sensitive
- Disolución: Not determined
Gallium, triethyl- Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Número de transporte de mercancías peligrosas:UN 3203
- Código de categoría de peligro: 14/15-17-34
- Instrucciones de Seguridad: S16; S36/37/39; S43
-
Señalización de mercancías peligrosas:
- Período de Seguridad:4.2
- Términos de riesgo:R14/15
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Grupo de embalaje:I
- Nivel de peligro:4.2
Gallium, triethyl- Datos Aduaneros
- Código HS:2931900090
- Datos Aduaneros:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Gallium, triethyl- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB120523-100 g |
Triethylgallium, elec. gr., (99.9999% Ga); . |
1115-99-7 | 100g |
€7,119.00 | 2022-06-12 | ||
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | FN0005-1g |
Gallium, triethyl- |
1115-99-7 | 4N | 1g |
¥160.0 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 98-1862-50g |
Triethylgallium,elec.gr.(99.9999%-Ga)PURATREM |
1115-99-7 | elec.gr.(99.9999%-Ga)PURATREM | 50g |
72831CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 98-1862-100g |
Triethylgallium,elec.gr.(99.9999%-Ga)PURATREM |
1115-99-7 | elec.gr.(99.9999%-Ga)PURATREM | 100g |
91043CNY | 2021-05-08 | |
abcr | AB120523-50 g |
Triethylgallium, elec. gr., (99.9999% Ga); . |
1115-99-7 | 50g |
€5,694.00 | 2022-06-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1941777-1g |
Triethylgallium |
1115-99-7 | 97% | 1g |
¥192.00 | 2024-08-09 |
Gallium, triethyl- Literatura relevante
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Andrew S. Grady,Rachel E. Linney,Ross D. Markwell,Graham P. Mills,Douglas K. Russell,Paul J. Williams,Anthony C. Jones J. Mater. Chem. 1992 2 539
-
Masahiko Yamaguchi,Yoshio Nishimura Chem. Commun. 2008 35
-
3. Azomethine derivatives. Part III. Reactions between diphenylketimine and trimethylgallium, triethylgallium, and triphenylgalliumJ. R. Jennings,I. Pattison,K. Wade,B. K. Wyatt J. Chem. Soc. A 1967 1608
-
H. W. Thompson,J. W. Linnett Trans. Faraday Soc. 1936 32 681
-
5. Reactions between organogallium compounds and nitrilesJ. R. Jennings,K. Wade J. Chem. Soc. A 1967 1222
Información adicional sobre Gallium, triethyl-
Trietilgalio (CAS No. 1115-99-7): Propiedades, Aplicaciones y Tendencias Actuales
El trietilgalio (Ga(C2H5)3), identificado por el CAS No. 1115-99-7, es un compuesto organometálico de gran relevancia en la industria química y tecnológica. Este líquido incoloro y pirofórico destaca por su papel en la síntesis de materiales semiconductores y en la fabricación de dispositivos electrónicos avanzados.
En los últimos años, el interés por el trietilgalio ha crecido debido a su aplicación en la producción de LEDs de alta eficiencia y células solares de última generación. Según búsquedas recientes en plataformas como Google Scholar, términos como "precursor MOCVD para arseniuro de galio" o "optimización de deposición química con trietilgalio" reflejan la demanda de información técnica especializada.
Desde el punto de vista molecular, el Ga(C2H5)3 presenta una estructura tetraédrica distorsionada, donde el átomo central de galio coordina con tres grupos etilo. Esta configuración explica su reactividad controlada en procesos de crecimiento epitaxial, especialmente cuando se combina con fuentes de arsina o fosfina en reactores de deposición.
Entre las tendencias actuales destacan investigaciones sobre:
- Uso en fotónica integrada para telecomunicaciones 5G
- Desarrollo de nanomateriales bidimensionales basados en galio
- Optimización de parámetros de pureza para aplicaciones en computación cuántica
En el ámbito industrial, los protocolos de manipulación del trietilgalio siguen evolucionando, incorporando sistemas de dosificación automatizada que minimizan riesgos operacionales. Datos de patentes recientes muestran un incremento del 27% en desarrollos tecnológicos que utilizan este precursor, particularmente en Asia-Pacífico.
Desde la perspectiva de análisis químico, técnicas como la espectrometría de masas ICP permiten verificar impurezas metálicas a niveles inferiores a 0.1 ppb, requisito fundamental para aplicaciones en microelectrónica. Estudios comparativos demuestran que muestras con CAS 1115-99-7 de grado electrónico superan en rendimiento a alternativas como el trimetilgalio en ciertos procesos de deposición.
En el contexto de economía circular, se investigan métodos para recuperar galio de residuos de procesos MOCVD, donde el trietilgalio juega un papel clave. Proyectos europeos como GALACTICA han demostrado tasas de reciclaje superiores al 92% mediante procesos hidrometalúrgicos avanzados.
Para laboratorios que trabajan con este compuesto, las últimas guías técnicas recomiendan:
- Sistemas de purificación in situ mediante columnas moleculares
- Monitoreo continuo de humedad y oxígeno
- Protocolos de caracterización que incluyen RMN de 71Ga y espectroscopía Raman
El mercado global de precursores de galio, donde el trietilgalio representa aproximadamente el 38% del volumen, proyecta un crecimiento anual del 6.5% hasta 2028 según reportes de Transparency Market Research. Este crecimiento está impulsado principalmente por la expansión de fabricantes de semiconductores en Norteamérica y el Sudeste Asiático.
En el ámbito académico, investigaciones recientes publicadas en Journal of Crystal Growth detallan avances en el uso de Ga(C2H5)3 para el desarrollo de estructuras cristalinas híbridas con perovskitas, abriendo nuevas posibilidades en optoelectrónica. Estos estudios correlacionan parámetros de flujo del precursor con eficiencias cuánticas en dispositivos emisores de luz.
Desde la perspectiva de seguridad química, aunque no se clasifica como material restringido, el manejo del trietilgalio requiere estrictos controles de inertización. Los últimos sistemas de contención utilizan doble camisa de nitrógeno con sensores de presión diferencial, reduciendo incidentes operacionales en un 89% según datos de SEMI Standards.
En conclusión, el trietilgalio (CAS 1115-99-7) mantiene su posición como material crítico para la industria de semiconductores, con aplicaciones emergentes en tecnologías cuánticas y energéticas. Su evolución continua responde a las demandas de dispositivos más eficientes y procesos de fabricación sostenibles.
1115-99-7 (Gallium, triethyl-) Productos relacionados
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 506-17-2(cis-Vaccenic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
